CFG920

概述

描述

CFG920 是一种非甾体类、可逆抑制剂,可抑制甾体 17α-羟化酶/C17,20 裂解酶 (CYP17A1 或 CYP17) 和醛固酮合成酶 (CYP11B2)。它是一种口服活性化合物,具有潜在的抗雄激素和抗肿瘤活性。 This compound 在治疗转移性去势抵抗性前列腺癌方面显示出希望,因为它可以抑制睾丸和肾上腺中雄激素的产生 .

准备方法

CFG920 的合成涉及多个步骤,包括关键中间体的形成以及它们在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。

化学反应分析

科学研究应用

化学: CFG920 用作工具化合物来研究 CYP17 和 CYP11B2 酶的抑制。

生物学: 该化合物用于研究雄激素在生物过程中的作用。

医学: This compound 在治疗转移性去势抵抗性前列腺癌方面显示出潜力,因为它可以降低雄激素水平并抑制肿瘤生长

作用机制

CFG920 通过抑制 CYP17A1 和 CYP11B2 的酶活性来发挥作用。通过抑制 CYP17A1,this compound 减少了睾丸和肾上腺中雄激素的产生。雄激素水平的降低导致雄激素依赖性生长信号的减少和雄激素依赖性肿瘤细胞增殖的抑制。 对 CYP11B2 的抑制进一步促进了该化合物的抗肿瘤活性 .

相似化合物的比较

CFG920 独特的特点是同时抑制 CYP17A1 和 CYP11B2,这使其与其他类似化合物区分开来。一些类似的化合物包括:

阿比特龙醋酸酯: 一种 CYP17 抑制剂,用于治疗转移性去势抵抗性前列腺癌。

加列特龙: 另一种 CYP17 抑制剂,具有额外的抗雄激素和雄激素受体降解活性。

This compound 的双重抑制机制提供了比这些类似化合物更广泛的活性谱,使其成为进一步研究和开发的有希望的候选药物。

生物活性

CFG920 is a novel non-steroidal compound developed as an inhibitor of cytochrome P450 enzymes CYP17 and CYP11B2, primarily targeting castration-resistant prostate cancer (CRPC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant case studies.

This compound functions by inhibiting two key enzymes involved in steroidogenesis:

- CYP17A1 : This enzyme is critical for the biosynthesis of androgens, including testosterone. By inhibiting CYP17A1, this compound reduces androgen levels that fuel the growth of prostate cancer cells.

- CYP11B2 : This enzyme is involved in aldosterone synthesis. Inhibition of CYP11B2 helps mitigate mineralocorticoid-related side effects, such as hypertension, which are common in patients treated with other androgen receptor inhibitors like abiraterone acetate.

The dual inhibition mechanism allows this compound to not only lower androgen levels but also maintain a more stable hormonal environment, potentially reducing cardiovascular risks associated with prostate cancer therapies .

Clinical Trials and Efficacy

This compound has undergone various phases of clinical trials to assess its safety and efficacy in treating metastatic CRPC. Notably:

- Phase I/II Trials : A multicenter, open-label study evaluated this compound's safety and preliminary antitumor activity in patients who were either naïve to abiraterone or resistant to it. The trials indicated promising results with objective tumor responses observed in some patients who had previously failed other treatments .

Table 1: Summary of Clinical Findings

Case Studies

Several case studies have highlighted this compound's effectiveness and biological activity:

- Case Study on Tumor Response : A patient treated with this compound showed a significant reduction in prostate-specific antigen (PSA) levels, indicative of tumor response. This patient had previously progressed on enzalutamide and taxane chemotherapy .

- Hormonal Level Changes : Another case documented changes in testosterone and aldosterone levels pre- and post-treatment with this compound. The results demonstrated a marked decrease in testosterone levels while maintaining aldosterone levels within a normal range, suggesting effective hormonal modulation without exacerbating mineralocorticoid effects .

Comparative Analysis with Other CYP17 Inhibitors

This compound's unique dual inhibition mechanism distinguishes it from other CYP17 inhibitors like abiraterone acetate. Below is a comparative analysis:

| Compound | Mechanism of Action | Type | FDA Approval |

|---|---|---|---|

| Abiraterone | Irreversible inhibition of CYP17 | Steroidal | Yes |

| Orteronel | Selective inhibition of 17,20 lyase | Non-steroidal | No |

| Galeterone | Inhibition of CYP17 + AR antagonism | Non-steroidal | No |

| This compound | Dual inhibition of CYP17A1 and CYP11B2 | Non-steroidal | Ongoing trials |

属性

CAS 编号 |

1260006-20-9 |

|---|---|

分子式 |

C14H13ClN4O |

分子量 |

288.73 g/mol |

IUPAC 名称 |

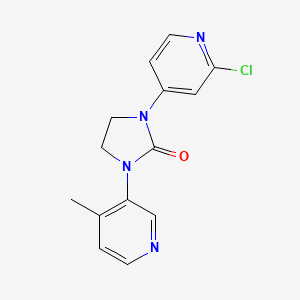

1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |

InChI |

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |

InChI 键 |

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |

规范 SMILES |

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CFG-920; CFG920; CFG 920. |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。